4-[14-(3-Pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]aniline
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Overview
Description
- This compound features a complex structure, combining a pyrazolo[3,4-d]pyrimidine scaffold with a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine moiety.
- It belongs to the class of CDK2 (cyclin-dependent kinase 2) inhibitors, which are promising targets for cancer treatment due to their selective action against tumor cells .
Preparation Methods
Synthetic Routes: The synthesis involves several steps, including the formation of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine cores.
Reaction Conditions: Specific reaction conditions and reagents are used to assemble the compound.
Industrial Production: While industrial-scale production methods are not widely reported, research labs typically prepare these compounds through multi-step synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents such as acids, bases, and catalysts play a crucial role in these transformations.
Major Products: The specific products formed depend on the reaction conditions. Isolation and characterization of intermediates are essential for understanding the reaction pathways.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential modifications.
Biology: Investigating its impact on cell growth, proliferation, and apoptosis.
Medicine: Potential as an anticancer agent, especially against CDK2-overexpressing cells.
Industry: Limited applications due to its specialized nature, but it may inspire new drug development.
Mechanism of Action
Targets: The compound likely inhibits CDK2, disrupting cell cycle progression.
Pathways: It may affect cell cycle checkpoints, leading to cell death or growth arrest.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other CDK2 inhibitors.
Similar Compounds: While I don’t have a specific list, exploring related structures (e.g., other pyrazolo derivatives) can provide context.
Properties
Molecular Formula |
C27H18N6O |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-(2-pyridin-3-yl-12-oxa-5,7,8,10-tetrazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4,6,9,14,16,18,20-nonaen-6-yl)aniline |
InChI |
InChI=1S/C27H18N6O/c28-19-10-7-17(8-11-19)25-31-26-23-22(18-5-3-13-29-14-18)21-12-9-16-4-1-2-6-20(16)24(21)34-27(23)30-15-33(26)32-25/h1-15,22H,28H2 |
InChI Key |
OGHVMXJJDSJQKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=C(C3C5=CN=CC=C5)C6=NC(=NN6C=N4)C7=CC=C(C=C7)N |
Origin of Product |
United States |
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